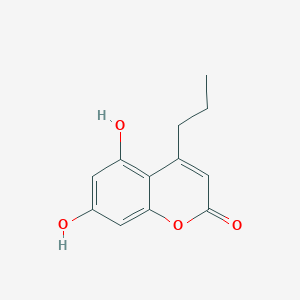

5,7-dihydroxy-4-propyl-2H-chromen-2-one

Vue d'ensemble

Description

“5,7-dihydroxy-4-propyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites .

Synthesis Analysis

The synthesis of coumarin derivatives has been a focus for many research groups due to their valuable biological and pharmaceutical properties . One effective synthesis method is based on the Pechmann coumarin synthesis method . This method involves the influence of various Lewis acids on the reaction, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .

Molecular Structure Analysis

The molecular structure of “this compound” includes a coumarin core structure with hydroxy groups at the 5 and 7 positions and a propyl group at the 4 position .

Chemical Reactions Analysis

The synthesis of “this compound” involves a series of chemical reactions. For example, one method involves the use of 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid via the Pechmann reaction .

Applications De Recherche Scientifique

Antimicrobial and Antitumor Properties

5,7-Dihydroxy-4-propyl-2H-chromen-2-one and its derivatives have been explored for their potential antimicrobial and antitumor properties. Research has shown that these compounds exhibit significant antimicrobial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria, fungi, and mycobacterium. Additionally, they have demonstrated cytotoxic activity against different human cell lines, indicating their potential in cancer treatment (Abd-El-Aziz et al., 2016).

Spectral Analysis and DFT Investigation

Spectral analysis and density functional theory (DFT) investigations have been conducted on this compound and related compounds. These studies include simulated infrared (IR) spectra, nuclear magnetic resonance (NMR), and electronic spectra, providing insights into the stability, reactivity, and photovoltaic efficiency of these compounds. This research aids in understanding the chemical properties and potential applications in various fields, including photovoltaics (Al-Otaibi et al., 2020).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives are vital areas of study. Innovative synthetic methods have been developed for these compounds, focusing on environmentally friendly and efficient processes. These studies provide valuable insights into the molecular structure and properties of these compounds, paving the way for potential applications in various scientific and industrial fields (Singh et al., 2012).

Electronic and Photovoltaic Properties

Research on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of this compound, has been conducted. These studies explore their potential as photosensitizers in solar cells, focusing on their polarizability, dipole moment, and hyperpolarizability. The research provides valuable information on the efficiency of these compounds in photoelectric conversion, which is crucial for the development of advanced solar technologies (Gad et al., 2020).

Antiviral Activities

Compounds related to this compound have shown significant antiviral activities. Studies have isolated new chromone derivatives from various sources, revealing their potential in inhibiting viruses like the influenza A virus (IAV) and Zika virus (ZIKV). This research is crucial in the search for new antiviral agents and could lead to the development of novel treatments for viral infections (Zhang et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 5,7-dihydroxy-4-propyl-2H-chromen-2-one is mHTT-LC3 . This compound interacts with mutant Huntington protein (mHTT) and LC3B

Mode of Action

The compound reduces the levels of mHTT in an allele-selective manner in cultured Huntington’s disease (HD) mouse neurons . This suggests that the compound may have a specific mode of action that selectively targets the mutant form of the protein, potentially offering a therapeutic advantage for the treatment of HD.

Biochemical Pathways

Coumarin derivatives, to which this compound belongs, have been tested for various biological properties including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Result of Action

The reduction of mhtt levels in hd mouse neurons suggests that the compound may have neuroprotective effects .

Action Environment

It is known that coumarin derivatives are widely found in nature, mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . This suggests that these compounds may be stable in various environmental conditions.

Orientations Futures

Analyse Biochimique

Biochemical Properties

5,7-Dihydroxy-4-propyl-2H-chromen-2-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. The compound also inhibits enzymes such as topoisomerase, which is essential for DNA replication and repair. Furthermore, this compound alters gene expression by modulating the activity of transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play a key role in its biotransformation. The compound’s metabolites are excreted through the kidneys, and its metabolic flux can influence the levels of various endogenous metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to transporters and binding proteins. It interacts with albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s localization and accumulation are influenced by its affinity for specific transporters and cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications direct this compound to specific organelles, influencing its biological effects .

Propriétés

IUPAC Name |

5,7-dihydroxy-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-3-7-4-11(15)16-10-6-8(13)5-9(14)12(7)10/h4-6,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPADVKOPBBPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419808 | |

| Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-59-6 | |

| Record name | 5,7-Dihydroxy-4-propyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

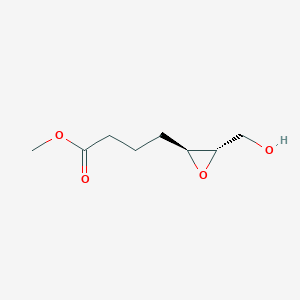

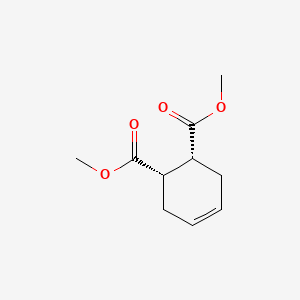

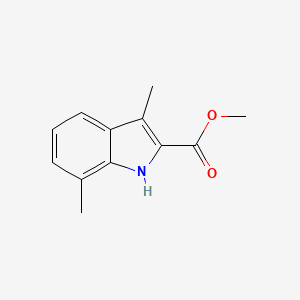

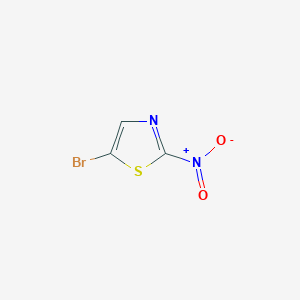

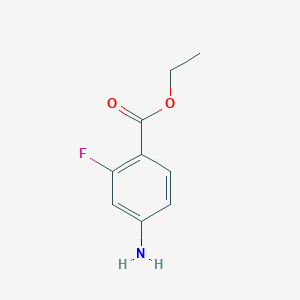

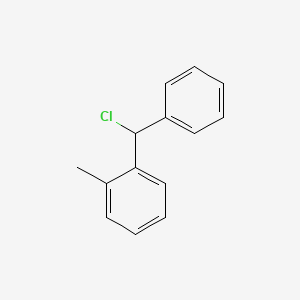

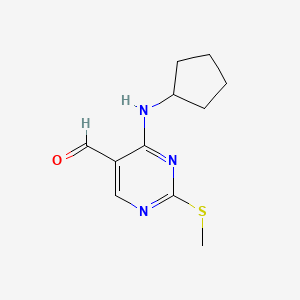

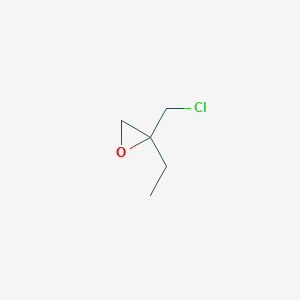

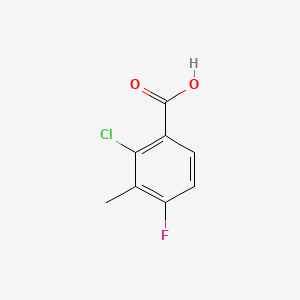

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these compounds exert their antimicrobial effect?

A1: The research suggests that the antimicrobial activity of these compounds is likely due to inhibition of DNA gyrase B. [] This enzyme is essential for bacterial DNA replication, and inhibiting it disrupts bacterial growth. The study found that the 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives docked well into the ATP binding pocket of DNA gyrase B, similar to the known inhibitors clorobiocin and novobiocin. This binding interaction suggests a similar mechanism of action, ultimately leading to bacterial growth inhibition.

Q2: What is the impact of structural modifications on the activity of this compound derivatives?

A2: The study synthesized a series of this compound derivatives with various substituents. [] While all compounds showed antimicrobial activity, the presence of a nitro group significantly reduced the antimicrobial potency. This finding highlights the importance of specific structural features for optimal activity. Further exploration of structure-activity relationships could lead to the development of even more potent and selective antimicrobial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)